molecular formula C15H11N3O3S B5599135 3-allyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5599135
M. Wt: 313.3 g/mol
InChI Key: DRYZYVUNRLYIGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have traditionally required a multistep synthesis process involving several purification steps. Recent advances have allowed for a more streamlined approach, enabling the synthesis of this class of compounds through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method represents a greener, more efficient alternative, highlighting the step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones and similar compounds has been elucidated through various spectroscopic methods and X-ray diffraction analysis. Studies have revealed important interactions, such as between nitro-group oxygen atoms and hydrogen atoms of adjacent rings, contributing to the compound's stability and reactivity (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including those catalyzed by heteropoly acids like H3PW12O40, offering a path to diverse derivatives. This catalytic approach provides high yields and short reaction times under mild conditions, expanding the compound's utility in organic synthesis (Davoodnia et al., 2007).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, crystallinity, and stability, are crucial for their application in material science and drug design. These compounds exhibit varied solubility in organic solvents and show significant stability against air oxygen and moisture, essential for their storage and handling (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups and conditions, define the versatility of thieno[2,3-d]pyrimidin-4(3H)-ones in synthesis. Their ability to undergo various reactions, such as aza-Wittig reactions, and to form different heterocyclic structures, underlines their significance in medicinal chemistry and drug discovery (Liu et al., 2008).

properties

IUPAC Name

5-(3-nitrophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-2-6-17-9-16-14-13(15(17)19)12(8-22-14)10-4-3-5-11(7-10)18(20)21/h2-5,7-9H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYZYVUNRLYIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-nitrophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

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